molecular formula C19H11BrCl3NO4S B521102 3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide

3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide

Cat. No. B521102
M. Wt: 535.6 g/mol
InChI Key: YOLBUKIMKCWMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BH3I-2 is a cell-permeable apoptosis inducer which specifically prevents BH3 domain-mediated interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.

Scientific Research Applications

Antimicrobial Activity

  • Sulfonamides containing a similar 5-chloro-2-hydroxybenzaldehyde scaffold have shown antimicrobial activity, particularly against Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains (Krátký et al., 2012).

Synthesis and Characterization

  • Research on the synthesis of stilbene dyes involving similar chemical structures, like N-(chlorophenyl)-2-hydroxybenzamide, has been conducted, focusing on color determination and characterization (Grad et al., 2013).
  • The synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives have been studied, which include similar compounds (Bi, 2015).

Antidiabetic Agents

  • A study on benzamide derivatives, including compounds similar to 3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide, explored their potential as antidiabetic agents through synthesis, molecular docking, and dynamic simulation studies (Thakral et al., 2020).

Anticancer Applications

  • Various substituted 2-hydroxy-N-(arylalkyl)benzamides, including similar compounds, were examined for their antiproliferative and cytotoxic activity against cancer cell lines (Imramovský et al., 2013).
  • The study of niclosamide derivatives, structurally related to this compound, focused on their potential as anticancer agents, evaluating their cytotoxicity against various human cancer cells (Tang et al., 2017).

properties

Product Name

3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide

Molecular Formula

C19H11BrCl3NO4S

Molecular Weight

535.6 g/mol

IUPAC Name

3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide

InChI

InChI=1S/C19H11BrCl3NO4S/c20-15-8-11(22)7-14(18(15)25)19(26)24-17-9-13(5-6-16(17)23)29(27,28)12-3-1-10(21)2-4-12/h1-9,25H,(H,24,26)

InChI Key

YOLBUKIMKCWMFK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)Br)O)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)Br)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BH3I2;  BH3I 2;  BH3I-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide
Reactant of Route 2
3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.